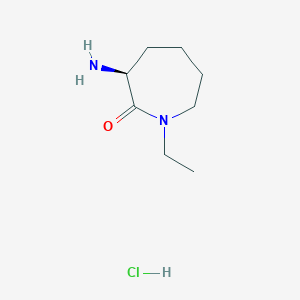

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Description

BenchChem offers high-quality (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-1-ethylazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-10-6-4-3-5-7(9)8(10)11;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRRIRLCAULUEB-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC[C@@H](C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679197 | |

| Record name | (3S)-3-Amino-1-ethylazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-30-9 | |

| Record name | (3S)-3-Amino-1-ethylazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL: Properties and Applications

Introduction

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE hydrochloride (HCL) is a chiral, seven-membered lactam derivative of significant interest to the pharmaceutical and chemical research communities. Its rigid, conformationally constrained azepane scaffold, combined with a primary amino group at the C3 position and an ethyl substituent on the lactam nitrogen, presents a unique molecular framework for the design of novel therapeutic agents and specialized chemical entities. This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, drawing upon available data for the core 3-aminoazepan-2-one structure and related N-substituted caprolactams to offer insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL are summarized below. While specific experimental data for this exact molecule is limited in publicly available literature, the properties of the parent compound, 3-aminoazepan-2-one hydrochloride, provide a valuable baseline for understanding its behavior.

| Property | Value | Reference(s) |

| Chemical Name | (S)-3-Amino-1-ethyl-azepan-2-one hydrochloride | |

| CAS Number | 943843-30-9 | [1] |

| Molecular Formula | C₈H₁₆N₂O•HCl | [1] |

| Molecular Weight | 192.68 g/mol | [1] |

| Canonical SMILES | C1CCNC(=O)C(C1)N.Cl | [2] |

| InChI Key | LWXJCGXAYXXXRU-UHFFFAOYSA-N | [2] |

| Melting Point | 294°C (for 3-aminoazepan-2-one hydrochloride) | [3] |

| Boiling Point | 340.3°C at 760 mmHg (for 3-aminoazepan-2-one hydrochloride) | [3] |

| Flash Point | 159.6°C (for 3-aminoazepan-2-one hydrochloride) | [3] |

| Storage Temperature | 2-8°C (Recommended for 3-aminoazepan-2-one hydrochloride) | [3] |

Note: Some data presented are for the closely related compound 3-aminoazepan-2-one hydrochloride and should be considered as an estimation for the title compound.

Synthesis and Characterization

The synthesis of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL would logically proceed from its parent compound, (S)-3-aminoazepan-2-one. A general synthetic approach would involve the N-alkylation of the lactam nitrogen.

Conceptual Synthetic Workflow

A plausible synthetic route is outlined below. This represents a logical progression based on standard organic chemistry principles.

Caption: Conceptual synthetic workflow for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL.

Experimental Protocol: N-Ethylation (Hypothetical)

The following is a generalized, hypothetical protocol for the N-ethylation step, based on established methods for N-alkylation of lactams.

Materials:

-

(S)-3-aminoazepan-2-one

-

Sodium hydride (NaH) or other suitable base

-

Ethyl iodide or ethyl bromide

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Hydrochloric acid (in a suitable solvent like ether or dioxane)

Procedure:

-

Deprotonation: Dissolve (S)-3-aminoazepan-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath. Add sodium hydride portion-wise with stirring. The rationale for using a strong, non-nucleophilic base like NaH is to deprotonate the lactam nitrogen without competing nucleophilic attack.

-

Alkylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), add ethyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight. The choice of ethyl iodide is based on its good reactivity as an electrophile.

-

Work-up and Purification: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

-

Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the diastereotopic protons of the azepane ring. The proton at the chiral center (C3) would likely appear as a multiplet. The chemical shifts would be influenced by the neighboring carbonyl and amino groups.[5]

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam would have a characteristic downfield shift (typically >170 ppm). The carbons of the ethyl group and the azepane ring would appear at higher field.[5]

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Around 2850-2960 cm⁻¹ for the alkyl groups.

-

C=O stretching (amide): A strong absorption around 1630-1690 cm⁻¹. The exact position can be influenced by ring strain and substitution.

2.3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free base (C₈H₁₆N₂O) would show a molecular ion peak (M⁺) at m/z 156.1263. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could provide further structural information.

Solubility and Stability

3.1. Solubility Profile

The hydrochloride salt form of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE is expected to be soluble in water and polar protic solvents like methanol and ethanol. The amino group and the hydrochloride salt significantly increase its polarity compared to the unsubstituted caprolactam. Its solubility in nonpolar organic solvents is likely to be limited. The solubility of amino acids and their derivatives is known to be pH-dependent, with increased solubility at pH values away from the isoelectric point.[6] For many organic compounds, solubility can be determined gravimetrically in various solvents at different temperatures.[7]

3.2. Stability Considerations

Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. However, the seven-membered ring of an azepan-2-one is generally more stable than smaller, more strained lactam rings (e.g., β-lactams). The stability of the hydrochloride salt is generally good under solid-state conditions when protected from moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container at the recommended temperature of 2-8°C.[3] Studies on related compounds suggest that the stability of lactams in solution is influenced by pH and temperature.[8]

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-aminoazepan-2-one scaffold is a valuable building block in medicinal chemistry. The introduction of an N-ethyl group in (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL can modulate its pharmacokinetic and pharmacodynamic properties.

Rationale for Use in Drug Design

-

Conformational Rigidity: The cyclic nature of the azepanone ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

-

Chiral Center: The defined stereochemistry at the C3 position is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors.

-

Functional Groups for Derivatization: The primary amino group serves as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse biological activities. The N-ethyl group can influence properties such as lipophilicity and metabolic stability.

Therapeutic Areas of Interest

Derivatives of 3-aminoazepan-2-one have been explored in various therapeutic areas, suggesting potential applications for N-ethylated analogs:

-

Anticancer Agents: The core structure has been incorporated into analogs of natural products with anticancer activity.[9]

-

Antibacterial Agents: This scaffold is a component of certain classes of antibiotics.[9]

-

Enzyme Inhibitors: The constrained amino acid-like structure makes it a suitable starting point for the design of enzyme inhibitors, including those for proteases. 3-aminoazetidin-2-one derivatives have been investigated as N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of pain and inflammation.[10]

Caption: Potential applications of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL in drug discovery.

Safety and Handling

The GHS hazard information for the parent compound, 3-aminoazepan-2-one hydrochloride, indicates that it is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it is crucial to handle (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is a promising chiral building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this molecule is sparse, its chemical properties and reactivity can be reasonably inferred from its parent structure and related N-substituted lactams. This guide provides a foundational understanding to aid researchers in the effective use of this compound in their synthetic and medicinal chemistry endeavors. Further experimental investigation into its specific properties is warranted to fully unlock its potential in drug discovery and development.

References

-

PubChem. 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. [Link].

-

LookChem. 3-Aminoazepan-2-one hydrochloride. [Link].

-

PubChem. 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. [Link].

-

PubChem. Caprolactam. National Center for Biotechnology Information. [Link].

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.

- Tsasi, G., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 53(11), 954-958.

- Mancini, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 157, 114-124.

- Cain, P., et al. (1985). N-azamonobactams. 1. The Synthesis of Some 3-substituted N-azamonobactam Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1593-1599.

- Wang, Y., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Chemical Reagents, 34(8), 735-737.

- Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 175-184.

- Štefane, B., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 193.

- Tsasi, G., et al. (2015). 1H NMR and 13C NMR data of compounds 2 and 3 (at 400 MHz in CDCl3, in ppm, J in Hz).

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18693-18704.

- Goodall, K. J., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.

- Rebelo, S. L. H., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(23), 5123.

- Manaf, A., et al. (1996). The Solubility of Proteins in Organic Solvents. Peptide and Protein Letters, 3(3), 161-166.

- Sasso, O., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)

- Renault, K., et al. (2022). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. European Journal of Organic Chemistry, 2022(48).

- Rzepa, H. S. (n.d.). some previous examples (13c-nmr). Imperial College London.

- Li, Q., et al. (2019). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. The Journal of Chemical Thermodynamics, 131, 44-51.

- Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22359-22367.

- Mallikarjuna, R., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.

- Chakravarty, B., et al. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 137-139.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoazepan-2-one hydrochloride|lookchem [lookchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminoazepan-2-one | 671-42-1 | Benchchem [benchchem.com]

- 10. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Abstract

The definitive assignment of a chemical structure, particularly for chiral pharmaceutical intermediates, is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide presents a comprehensive, integrated analytical strategy for the complete structure elucidation of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride (HCl). This molecule, a chiral substituted seven-membered lactam, serves as an excellent model for illustrating a multi-technique approach. We move beyond a simple recitation of methods to explain the causal logic behind the experimental sequence, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance are synergistically integrated. The guide culminates in the unambiguous determination of absolute stereochemistry, the most critical parameter for chiral molecules, using Chiral High-Performance Liquid Chromatography and the gold-standard method of Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, providing researchers and drug development professionals with a robust framework for the structural characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Characterization

(S)-3-amino-1-ethyl-azepan-2-one HCl is a chiral organic molecule featuring a substituted azepan-2-one core, which is a seven-membered lactam ring system. Its structure is notably related to key intermediates in the synthesis of various pharmacologically active compounds, including antiepileptic drugs like Brivaracetam.[1][2] The presence of a stereocenter at the C3 position necessitates not only the confirmation of its atomic connectivity and functional groups but, most critically, the verification of its absolute configuration. The biological activity of enantiomers can differ dramatically, making stereochemical purity a paramount concern in pharmaceutical development.[3]

This guide details a logical, multi-faceted workflow designed to provide an unequivocal structural assignment. The strategy is predicated on the principle of orthogonality, where each analytical technique provides a unique and complementary piece of the structural puzzle. This integrated approach ensures a high degree of confidence and creates a self-validating data package for the target molecule.

The Integrated Analytical Workflow

The structure elucidation process is not a linear application of disparate techniques but a logical progression where the results of one experiment inform the next. The workflow begins with foundational analyses to confirm mass and elemental composition, proceeds to map the molecular framework, and concludes with the definitive assignment of stereochemistry.

Caption: Key HMBC correlations for connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows observation of the exchangeable N-H protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.

-

2D Spectra Acquisition: Acquire gCOSY, gHSQCAD, and gHMBCAD spectra, optimizing acquisition and processing parameters to achieve good resolution.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

| Position | ¹H Shift (ppm), Mult. | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

| C2 (C=O) | --- | ~174 | --- |

| C3 (CH) | ~3.8, m | ~55 | C2, C4, C5 |

| N-H₃⁺ | ~8.5, br s | --- | C3, C4 |

| C4 (CH₂) | ~1.9, m | ~30 | C3, C5, C6 |

| C5 (CH₂) | ~1.6, m | ~25 | C3, C4, C6, C7 |

| C6 (CH₂) | ~1.5, m | ~28 | C4, C5, C7 |

| C7 (CH₂) | ~3.3, m | ~45 | C5, C6, N1, C8, C2 |

| N-CH₂ (C8) | ~3.5, q | ~40 | C7, C9, C2 |

| CH₃ (C9) | ~1.1, t | ~14 | C8 |

Note: Chemical shifts are predictive and may vary. Multiplicity (m): multiplet, (br s): broad singlet, (q): quartet, (t): triplet.

Phase 3: Stereochemical Determination - The Chiral Axis

This final phase addresses the most critical aspect for a chiral molecule: the absolute configuration at the C3 stereocenter. An incorrect stereochemical assignment can render a drug candidate inactive or even harmful.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the standard method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound. [4]The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. []The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. This experiment confirms that the sample consists predominantly of one enantiomer.

Experimental Protocol:

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as they show broad applicability.

-

Mobile Phase: Start with a mobile phase of Hexane/Ethanol with a small amount of a basic modifier like diethylamine (DEA) to ensure good peak shape for the amine.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5).

-

Quantification: Integrate the peak areas of both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100.

Data Presentation:

| Parameter | Result |

| Column | Chiralpak IA (example) |

| Mobile Phase | 90:10 Hexane:Ethanol + 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Enantiomeric Excess (e.e.) | >99.5% |

Single-Crystal X-ray Crystallography

Expertise & Causality: While chiral HPLC confirms enantiomeric purity, it does not assign the absolute configuration. Single-crystal X-ray crystallography is the definitive, "gold standard" technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. [6][7]The method relies on measuring the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. [8]The resulting Flack parameter provides a statistical measure of the correctness of the assigned enantiomer. [9] Experimental Protocol:

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like methanol/diethyl ether is a good starting point.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data.

-

Absolute Structure Determination: Refine the Flack parameter. A value close to 0 with a small standard uncertainty for the current model indicates the correct absolute configuration has been assigned. A value near 1 would indicate the opposite enantiomer.

Data Presentation:

| Crystallographic Parameter | Value | Significance |

| Crystal System | Monoclinic (example) | Describes the crystal lattice symmetry |

| Space Group | P2₁ (example) | A common chiral space group |

| Final R-indices | R1 < 0.05 | Indicates a good fit between the model and data |

| Flack Parameter, x | 0.02(4) | A value near 0 confirms the (S) configuration |

Conclusion: A Self-Validating Structural Dossier

The integrated application of orthogonal analytical techniques provides a robust and self-validating pathway for the complete structure elucidation of (S)-3-amino-1-ethyl-azepan-2-one HCl. HRMS and FTIR laid the foundation by confirming the molecular formula and constituent functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously mapped the atomic connectivity, piecing together the molecular framework. Finally, the critical stereochemical question was answered in two stages: chiral HPLC verified the high enantiomeric purity, and single-crystal X-ray crystallography provided the definitive, unambiguous assignment of the (S) absolute configuration. This rigorous, multi-faceted approach exemplifies the standards required in modern pharmaceutical development, ensuring that the identity and quality of a molecule are established beyond any reasonable doubt.

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

-

Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

-

Kamat, S. S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2559-2580. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL (CAS 943843-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is a chiral synthetic compound featuring a seven-membered lactam ring, known as an azepan-2-one, substituted with an amino group at the stereogenic C3 position and an ethyl group on the ring nitrogen. While detailed research on this specific molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The chiral 3-amino-azepan-2-one core is a derivative of the amino acid lysine, suggesting its potential as a peptidomimetic or a scaffold for constructing biologically active molecules. This guide provides a comprehensive overview of its chemical properties, proposes a logical synthetic route, outlines expected analytical characterization, and discusses potential applications in drug discovery, drawing upon established knowledge of related chemical structures.

Physicochemical Properties

The fundamental physicochemical properties of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL are summarized below. While experimental data is limited, certain parameters can be reliably calculated or inferred from its structure.

| Property | Value | Source |

| CAS Number | 943843-30-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₁₆N₂O•HCl | Santa Cruz Biotechnology[1] |

| Molecular Weight | 192.68 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | (3S)-3-amino-1-ethylazepan-2-one hydrochloride | Chemmenu[2] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

| pKa (predicted) | ~8.5-9.5 (for the primary amine) | - |

Synthesis and Stereochemical Considerations

Proposed Retrosynthetic Analysis

The core of the synthetic challenge lies in the formation of the N-ethylated lactam ring while retaining the (S)-stereochemistry at the C3 position. A logical retrosynthetic approach is outlined below.

Caption: Proposed retrosynthetic pathway for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL.

Step-by-Step Synthetic Protocol

The following protocol is a scientifically informed proposition for the synthesis of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL.

Step 1: Protection of L-lysine

-

Dissolve L-lysine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to deprotonate the amino groups.

-

Introduce an amino-protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to selectively protect the α-amino group. The ε-amino group may also be protected, which can be selectively deprotected later if necessary.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by acidification and extraction with an organic solvent like ethyl acetate to isolate the N-protected L-lysine.

Step 2: Intramolecular Cyclization (Lactamization)

-

Activate the carboxylic acid of the N-protected L-lysine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Induce intramolecular cyclization to form the seven-membered lactam ring. This can be achieved by heating the activated ester or by using a suitable base to promote the intramolecular amide bond formation.

-

Purify the resulting (S)-3-(protected-amino)-azepan-2-one by column chromatography.

Step 3: N-Ethylation

-

Dissolve the protected lactam in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as sodium hydride (NaH), to deprotonate the lactam nitrogen.

-

Introduce an ethylating agent, for example, ethyl iodide or ethyl bromide, to the reaction mixture.

-

Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

-

Purify the N-ethylated product via column chromatography.

Step 4: Deprotection and Salt Formation

-

Dissolve the (S)-3-(protected-amino)-1-ethyl-azepan-2-one in a suitable solvent like dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to remove the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Evaporate the solvent and excess acid. If TFA was used, the resulting salt can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol, leading to the precipitation of the final product.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR Signals (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.8 | m | 1H | H3 (methine proton at the stereocenter) |

| ~3.2-3.5 | m | 2H | N-CH₂ (ethyl group) |

| ~3.0-3.3 | m | 2H | H7 (methylene adjacent to lactam nitrogen) |

| ~1.8-2.2 | m | 2H | H4 (methylene) |

| ~1.5-1.8 | m | 4H | H5, H6 (methylenes) |

| ~1.1-1.3 | t | 3H | N-CH₂-CH₃ (ethyl group) |

Expected ¹³C NMR Signals (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C2 (carbonyl carbon) |

| ~55-60 | C3 (methine carbon at the stereocenter) |

| ~45-50 | N-CH₂ (ethyl group) |

| ~40-45 | C7 (methylene adjacent to lactam nitrogen) |

| ~30-35 | C5 (methylene) |

| ~25-30 | C4, C6 (methylenes) |

| ~12-15 | N-CH₂-CH₃ (ethyl group) |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected [M+H]⁺: m/z 157.13 (for the free base, C₈H₁₆N₂O).

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compound.

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H) to confirm the enantiomeric excess (e.e.) of the (S)-enantiomer.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar solvent such as isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

Potential Applications and Research Directions

The structural features of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL suggest its potential as a valuable building block in drug discovery and development.

Caption: Potential applications of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL in research.

-

Peptidomimetics: The chiral 3-amino-azepan-2-one scaffold can mimic a peptide backbone, making it a candidate for the development of protease inhibitors or modulators of protein-protein interactions.

-

Scaffold for Library Synthesis: The primary amino group serves as a versatile handle for derivatization, allowing for the creation of a library of compounds for high-throughput screening against various biological targets.

-

Enzyme Inhibitors: Lactam-containing molecules are known to inhibit various enzymes. The specific stereochemistry and substitutions on this molecule could confer selective inhibitory activity against certain enzyme classes.

-

Neurological Disorders: The seven-membered azepane ring is a privileged scaffold in central nervous system (CNS) drug discovery. Further modification of this molecule could lead to novel agents for treating neurological or psychiatric disorders.

Future research should focus on the biological evaluation of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL and its derivatives in relevant assays to uncover their pharmacological potential.

Safety Information

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the GHS information for the closely related 3-Aminoazepan-2-one hydrochloride, the following hazards may be anticipated:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 26, 2026, from [Link]

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (n.d.).

-

Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pharmacological Activities of Aminophenoxazinones - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

- WO2018216823A1 - Alpha-amino amide derivatives - Google Patents. (n.d.).

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst - Georgia Southern Commons. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pharmacological Activities of Aminophenoxazinones - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof - Googleapis.com. (n.d.).

-

Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF N-[(3-AMINO-1,2-DICARBA-CLOSO-DODECABORAN-1-YL)-ACETYL] DERIVATIVES OF alpha-AMINO ACIDS - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Method for synthesizing 3-amino-1-adamantanol - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved January 26, 2026, from [Link]

-

Gepotidacin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents. (n.d.).

-

The Crucial Role of 3-Amino-1,2-Propanediol in Pharmaceutical Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review - Journal of Research in Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of Chiral Spin-Labeled Amino Acids - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-1-ethyl-azepan-2-one HCl: A Key Pharmaceutical Intermediate

Abstract

(S)-3-amino-1-ethyl-azepan-2-one hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for the antiepileptic drug Brivaracetam. The stereospecific synthesis of this compound is of paramount importance to ensure the desired pharmacological activity and to meet stringent regulatory requirements. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (S)-3-amino-1-ethyl-azepan-2-one HCl. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed, field-proven experimental protocols, and present a thorough analysis of the process. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of this vital intermediate.

Introduction: The Significance of (S)-3-Amino-1-ethyl-azepan-2-one HCl

The seven-membered lactam ring of azepan-2-one, functionalized with a chiral amino group at the C3 position and an ethyl group on the nitrogen atom, presents a unique structural motif that is increasingly utilized in medicinal chemistry. The enantiomerically pure (S)-configuration is often crucial for biological efficacy. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to further synthetic transformations and formulation.

The primary driver for the synthesis of (S)-3-amino-1-ethyl-azepan-2-one HCl is its role as a precursor to Brivaracetam. Brivaracetam is a second-generation racetam derivative that exhibits high and selective affinity for synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy. The specific stereochemistry of the intermediates directly influences the final drug's therapeutic profile. Therefore, a reliable and efficient enantioselective synthesis is a cornerstone of its manufacturing process.

Strategic Approach to the Asymmetric Synthesis

The synthesis of a chiral molecule like (S)-3-amino-1-ethyl-azepan-2-one HCl necessitates a strategy that can effectively control the stereochemistry at the C3 position. Several approaches can be considered, including:

-

Chiral Pool Synthesis: Utilizing a readily available, inexpensive chiral starting material that already contains the desired stereocenter.

-

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a reaction that creates the chiral center.[1]

-

Resolution of a Racemic Mixture: Synthesizing the racemic compound and then separating the enantiomers.

For industrial-scale production, a convergent and highly stereoselective route is preferred to maximize yield and minimize purification challenges. The synthetic strategy detailed in this guide focuses on a practical and scalable approach, leveraging a key enzymatic resolution step to establish the desired stereochemistry early in the synthesis.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a multi-step process starting from readily available precursors. The key steps involve the formation of the azepan-2-one ring system, introduction of the amino group functionality, and finally, the stereoselective resolution and N-ethylation.

Figure 1: High-level overview of the synthetic strategy.

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of (S)-3-amino-1-ethyl-azepan-2-one HCl. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 3-Bromo-azepan-2-one

The synthesis begins with the bromination of ε-caprolactam. This reaction proceeds via an α-halogenation of the lactam.

-

Protocol:

-

To a solution of ε-caprolactam in a suitable chlorinated solvent (e.g., chloroform), add N-bromosuccinimide (NBS) in portions at a controlled temperature (e.g., 40-50 °C).[2]

-

A radical initiator, such as benzoyl peroxide, can be used to facilitate the reaction.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC or HPLC).

-

Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-bromo-azepan-2-one.

-

-

Expertise & Experience: The portion-wise addition of NBS and careful temperature control are crucial to prevent side reactions and ensure a good yield. The use of a radical initiator can significantly improve the reaction rate and conversion.

Step 2: Synthesis of Racemic 3-Amino-azepan-2-one

The bromo-lactam is then converted to the corresponding amino-lactam via a nucleophilic substitution reaction.

-

Protocol:

-

The crude 3-bromo-azepan-2-one is dissolved in an aqueous ammonia solution.

-

The reaction is heated in a sealed vessel to a temperature of 80-100 °C for several hours.

-

The progress of the reaction is monitored by HPLC.

-

After completion, the reaction mixture is cooled, and the excess ammonia and water are removed under reduced pressure.

-

The resulting crude racemic 3-amino-azepan-2-one is used in the next step without extensive purification.

-

-

Trustworthiness: This step is a standard amination procedure. The use of a sealed vessel is necessary due to the volatility of ammonia at elevated temperatures.

Step 3: Enzymatic Kinetic Resolution of 3-Amino-azepan-2-one

This is the key stereochemistry-determining step. An enzyme is used to selectively acylate one of the enantiomers, allowing for their separation.

-

Protocol:

-

The racemic 3-amino-azepan-2-one is suspended in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

An acylating agent, such as ethyl acetate, is added.

-

A lipase enzyme (e.g., Candida antarctica lipase B, CAL-B) is added to the mixture.

-

The suspension is stirred at a controlled temperature (e.g., 30-40 °C) for an extended period (24-72 hours).

-

The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

-

The reaction is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining (S)-3-amino-azepan-2-one.

-

Once the desired e.e. is achieved (typically >99%), the enzyme is filtered off.

-

The filtrate, containing the (S)-amino-lactam and the (R)-acetylated amino-lactam, is then subjected to a separation process. An acid-base extraction can be employed here. The basic (S)-amino-lactam can be extracted into an acidic aqueous phase, leaving the neutral (R)-acetylated compound in the organic phase.

-

The aqueous layer is then basified, and the (S)-3-amino-azepan-2-one is extracted back into an organic solvent.

-

The organic layer is dried and concentrated to yield the enantiomerically enriched (S)-3-amino-azepan-2-one.

-

-

Authoritative Grounding: Enzymatic kinetic resolution is a well-established and powerful tool in asymmetric synthesis for obtaining enantiomerically pure compounds.[3] The choice of lipase and reaction conditions is critical for achieving high enantioselectivity.

Figure 2: Workflow for the enzymatic kinetic resolution.

Step 4: N-Ethylation of (S)-3-Amino-azepan-2-one

The final carbon framework is constructed by introducing the ethyl group onto the lactam nitrogen.

-

Protocol:

-

To a solution of (S)-3-amino-azepan-2-one in a suitable aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

The mixture is stirred to allow for the formation of the corresponding anion.

-

An ethylating agent, such as ethyl iodide or diethyl sulfate, is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).

-

The reaction is carefully quenched with water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Expertise & Experience: The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the lactam nitrogen without competing side reactions. Anhydrous conditions are essential for this step to be successful.

Step 5: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

-

Protocol:

-

The crude (S)-3-amino-1-ethyl-azepan-2-one is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.

-

A solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The mixture is stirred for a period to ensure complete precipitation.

-

The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product, (S)-3-amino-1-ethyl-azepan-2-one HCl.

-

-

Trustworthiness: Salt formation is a standard procedure for the purification and stabilization of amine-containing compounds. The choice of solvent for precipitation is important to ensure high recovery of the product.

Data Summary

| Step | Product | Typical Yield | Purity (HPLC) | Enantiomeric Excess (e.e.) |

| 1 | 3-Bromo-azepan-2-one | 70-80% | >95% | N/A |

| 2 | Racemic 3-Amino-azepan-2-one | 85-95% | >90% | N/A |

| 3 | (S)-3-Amino-azepan-2-one | 40-45% (from racemic) | >98% | >99% |

| 4 | (S)-3-Amino-1-ethyl-azepan-2-one | 75-85% | >97% | >99% |

| 5 | (S)-3-Amino-1-ethyl-azepan-2-one HCl | >95% | >99.5% | >99% |

Conclusion

The synthesis of (S)-3-amino-1-ethyl-azepan-2-one HCl is a multi-step process that requires careful control over reaction conditions and stereochemistry. The outlined synthetic route, which employs a key enzymatic kinetic resolution step, provides a reliable and scalable method for producing this important pharmaceutical intermediate with high enantiopurity. The detailed protocols and explanations provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound, thereby facilitating the development of novel therapeutics.

References

- U.S. Patent 10,221,134 B2. (2019). Processes to produce brivaracetam.

- European Patent EP 3 812 377 A1. (2021). Brivaracetam intermediate, preparation method therefor and preparation method for brivaracetam.

-

Patel, S., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2535-2553. [Link]

-

D'Arrigo, P., & Servi, S. (2010). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 110(3), 1434-1481. [Link]

- CN 108947690 A. (2018). Preparation method of brivaracetam intermediate.

-

Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 831-846. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility for a Key Pharmaceutical Intermediate

In the intricate pathway of drug development, the journey from a promising molecule to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone property, profoundly influencing bioavailability, processability, and the ultimate success of an active pharmaceutical ingredient (API).[1][2] This guide focuses on (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL (CAS 943843-30-9), a key intermediate in the synthesis of Brivaracetam, a new-generation antiepileptic drug.[3][4] Understanding the solubility of this intermediate is not merely an academic exercise; it is a crucial step for optimizing its synthesis, purification, and handling, thereby ensuring the efficiency and quality of the final API production.[5][6] As an amine hydrochloride salt, it is anticipated to exhibit favorable aqueous solubility, a characteristic vital for many pharmaceutical processes.[7][8][9] This guide provides a comprehensive framework for determining and understanding the solubility of this pivotal compound.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic Profiles

When assessing solubility, it is imperative to distinguish between two fundamental concepts: thermodynamic and kinetic solubility.[10] Each provides a different, yet equally valuable, piece of the puzzle for drug development.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[10] This value is typically determined using the "gold standard" shake-flask method, which allows sufficient time for the system to reach a true equilibrium state.[11][12] Thermodynamic solubility is crucial for late-stage preclinical development, guiding formulation and ensuring that the most stable, and thus reproducible, form of the compound is being characterized.[13]

-

Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where high-throughput screening of many compounds is necessary.[13][14] Kinetic solubility is determined by dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[15][16][17] The concentration at which the compound precipitates is its kinetic solubility. This method is faster but can sometimes yield higher, supersaturated values because it doesn't allow for equilibrium to be reached.[10][18]

The choice between these methods is dictated by the stage of development. For a key intermediate like (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL, where process optimization and reproducibility are paramount, determining the thermodynamic solubility is essential.

Factors Influencing the Solubility of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL

Several factors can significantly impact the solubility of this amine salt:

-

pH: As an amine hydrochloride, the compound's ionization state is highly dependent on the pH of the medium. The protonated amine group enhances its interaction with polar solvents like water. The solubility is expected to be higher in acidic to neutral pH ranges and decrease as the pH becomes more alkaline, leading to the precipitation of the free base.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions. Characterizing this relationship is vital for designing crystallization and purification processes.

-

Solvent Polarity: The principle of "like dissolves like" is fundamental.[19] The polar nature of the hydrochloride salt of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE suggests high solubility in polar solvents like water and lower alcohols, and poor solubility in non-polar organic solvents.[20]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[21] It is crucial to characterize the solid form being tested to ensure the consistency of the solubility data.

Illustrative Solubility Data

While specific experimental data for (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is not publicly available, we can project an expected solubility profile based on its structure as a small molecule amine salt and its role as a precursor to the water-soluble drug Brivaracetam. The following table provides an illustrative summary of expected solubility classifications in pharmaceutically relevant solvents.

| Solvent/Medium | Expected Solubility Classification | Rationale |

| Purified Water | Very Soluble | As a hydrochloride salt of a small molecule amine, strong ion-dipole interactions with water are expected.[7][22] |

| 0.1 N HCl (pH ~1.2) | Very Soluble | The acidic environment will ensure the amine remains fully protonated, maximizing aqueous solubility. |

| Phosphate Buffer (pH 7.4) | Soluble to Freely Soluble | At physiological pH, the compound should still be predominantly in its protonated, soluble form. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Ethanol | Sparingly Soluble to Soluble | Less polar than methanol, resulting in slightly lower but still significant solubility. |

| Dichloromethane (DCM) | Slightly Soluble to Insoluble | A non-polar organic solvent, not expected to effectively solvate the ionic salt. |

| Toluene | Insoluble | A non-polar aromatic solvent, poor solvation of the salt form is expected. |

Experimental Protocols for Solubility Determination

The following are detailed, field-proven protocols for determining the thermodynamic and kinetic solubility of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL.

Thermodynamic Solubility Determination: The Shake-Flask Method (USP <1092>)

This method is considered the definitive approach for establishing equilibrium solubility.[11][12][23]

Principle: An excess of the solid compound is agitated in a specific solvent system for an extended period until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4). Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant, and then back-calculate to find the solubility in the original solvent.

Self-Validation: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent across these time points, it provides confidence that equilibrium has been achieved.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: High-Throughput Method

This method is ideal for rapid, early-phase assessment.[13][16]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or UV spectroscopy after filtration.[16][18]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL in 100% DMSO (e.g., 10 mM).

-

Plating: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells.

-

Aqueous Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[13]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1 to 2 hours.[13][14]

-

Detection (Nephelometry): Place the microtiter plate in a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the buffer blank indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Pathway to Process Optimization

A thorough understanding of the solubility of (S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL is indispensable for the robust and efficient manufacturing of Brivaracetam. By employing systematic and well-validated methods such as the shake-flask protocol for thermodynamic solubility and high-throughput kinetic assays for rapid screening, researchers and drug development professionals can generate the high-quality data needed to guide solvent selection, optimize reaction and purification conditions, and prevent costly downstream issues. This guide provides the foundational principles and actionable protocols to empower scientists in this critical aspect of pharmaceutical development, ensuring that the journey from intermediate to life-changing medicine is built on a solid foundation of scientific integrity and empirical data.

References

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

- Google Patents.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5125. [Link]

-

Frontiers. Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Nature. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ACS Omega. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

-

JMPAS. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. [Link]

-

Quora. What are the physical properties of amines?. [Link]

-

USP-NF. 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

- Google Patents.

-

BioDuro. ADME Solubility Assay. [Link]

-

ACS Publications. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

MDPI. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. [Link]

-

ResearchGate. ChemInform Abstract: Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

eCampusOntario Pressbooks. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

YouTube. Physical properties of amines. [Link]

-

AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

-

Wikipedia. Gepotidacin. [Link]

-

Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

-

Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation.. [Link].

-

University of Calgary. 7.3 Solubility of Amines. [Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

-

National Institutes of Health. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. [Link]

-

Reddit. Salt form of amines. [Link]

-

LookChem. 3-Aminoazepan-2-one hydrochloride. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

Wikipedia. 5-Amino-1-pentanol. [Link]

-

Wikipedia. Methylphenidat. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucd.ie [ucd.ie]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. inventivapharma.com [inventivapharma.com]

- 19. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 20. byjus.com [byjus.com]

- 21. jmpas.com [jmpas.com]

- 22. quora.com [quora.com]

- 23. uspnf.com [uspnf.com]

(S)-3-AMINO-1-ETHYL-AZEPAN-2-ONE HCL stability profile

An In-depth Technical Guide to the Stability Profile of (S)-3-Amino-1-Ethyl-Azepan-2-One HCl

Abstract

(S)-3-amino-1-ethyl-azepan-2-one hydrochloride is a substituted caprolactam derivative with potential applications in pharmaceutical synthesis. As with any compound intended for pharmaceutical use, a thorough understanding of its stability is paramount to ensure safety, efficacy, and a viable shelf life. This technical guide provides a comprehensive, predictive analysis of the stability profile of (S)-3-amino-1-ethyl-azepan-2-one HCl. In the absence of extensive public data on this specific molecule, this document synthesizes information from analogous structures, fundamental chemical principles, and established pharmaceutical stability testing guidelines. We will explore its physicochemical properties, delineate its most probable degradation pathways, propose detailed protocols for its stability assessment, and offer guidance on handling and storage. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and similar molecules.

Introduction and Physicochemical Profile

The stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of drug development. A stability profile informs formulation strategies, packaging selection, storage conditions, and regulatory submissions. The subject of this guide, (S)-3-amino-1-ethyl-azepan-2-one HCl, possesses a unique combination of functional groups that dictate its chemical behavior: a seven-membered lactam ring, a primary amine, and a hydrochloride salt. Each of these features presents distinct stability challenges.

Molecular Structure and Properties

The foundational chemical and physical properties of the molecule are summarized below. It is critical to note that as a hydrochloride salt containing polar amine and amide functionalities, the compound is anticipated to be hygroscopic, a property that can significantly influence both its chemical and physical stability by facilitating hydrolytic degradation and altering powder flow characteristics.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | |

| Molecular Weight | 192.69 g/mol | PubChem |

| IUPAC Name | (3S)-3-amino-1-ethylazepan-2-one;hydrochloride | PubChem |

| Appearance | Predicted to be a white to off-white crystalline solid | N/A |

| Melting Point | 294 °C (literature for similar compound) | [4] |

| Storage Temperature | 2-8°C (Recommended for similar compounds) | [4] |

| Hygroscopicity | Predicted to be hygroscopic | [3][5] |

Anticipated Degradation Pathways

The chemical susceptibility of (S)-3-amino-1-ethyl-azepan-2-one HCl can be predicted by analyzing its core functional groups. The lactam (a cyclic amide) is prone to hydrolysis, while the primary amine is susceptible to oxidation. These represent the most probable routes of degradation under typical pharmaceutical processing and storage conditions.

Hydrolytic Degradation

The most significant anticipated degradation pathway is the hydrolysis of the amide bond within the seven-membered lactam ring.[6] This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of (S)-4-amino-6-(ethylamino)hexanoic acid hydrochloride.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to break the amide bond.

Given that many pharmaceutical formulations involve aqueous environments and varying pH, understanding the rate of hydrolysis across a range of pH values is critical. Structurally related β-lactam antibiotics are well-known for their susceptibility to hydrolysis, which inactivates their therapeutic effect.[7][8]

Oxidative Degradation

Primary amines are known to be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, residual peroxides in excipients, or trace metal ions.[9][10][11] Potential oxidative pathways could lead to the formation of imines, hydroxylamines, or other related species. The presence of transition metals can catalyze such reactions, making control of raw material purity essential.[12]

Thermal and Photolytic Degradation

While the molecule lacks significant chromophores that would make it highly susceptible to photodegradation, comprehensive stability testing as per ICH Q1B guidelines is necessary. Thermal degradation of amides can occur at elevated temperatures, though this is generally less of a concern under standard storage conditions compared to hydrolysis and oxidation.[13]

Diagram of Potential Degradation Pathways

Caption: Predicted degradation pathways for (S)-3-amino-1-ethyl-azepan-2-one HCl.

Framework for Stability Assessment: Experimental Protocols

To empirically determine the stability profile and identify degradation products, a systematic approach involving forced degradation and long-term stability studies is required. This process is fundamental for developing a stability-indicating analytical method (SIAM).

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the sample to predict the primary degradation pathways and to generate degradants for analytical method development.[14]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of (S)-3-amino-1-ethyl-azepan-2-one HCl in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C) for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Store the solid powder in a hot air oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions. Withdraw samples, dissolve/dilute as necessary, and analyze.

-

Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 3.2).

Forced Degradation Experimental Workflow

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hygroscopy - Wikipedia [en.wikipedia.org]

- 4. 3-Aminoazepan-2-one hydrochloride|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recycling and Degradation of Polyamides [mdpi.com]

- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. matheo.uliege.be [matheo.uliege.be]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-3-Amino-1-ethyl-azepan-2-one HCl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic signature of (S)-3-amino-1-ethyl-azepan-2-one hydrochloride (CAS 943843-30-9), a chiral synthetic building block of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with field-proven methodologies for data acquisition. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this and similar N-substituted amino lactams.

Molecular Structure and Spectroscopic Overview

(S)-3-Amino-1-ethyl-azepan-2-one hydrochloride is a derivative of ε-caprolactam, featuring a stereocenter at the C3 position and an ethyl group attached to the lactam nitrogen.[1][2] The hydrochloride salt form protonates the primary amine, influencing its spectroscopic properties, particularly in the infrared spectrum.

| Property | Value | Source |

| CAS Number | 943843-30-9 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [1] |